3-[(2-Methylphenyl)methoxy]aniline
Description
3-[(2-Methylphenyl)methoxy]aniline is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylphenylmethoxy group.
Properties
IUPAC Name |
3-[(2-methylphenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-5-2-3-6-12(11)10-16-14-8-4-7-13(15)9-14/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFASJXOXPAEGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methoxy]aniline can be achieved through several methods. One common approach involves the reaction of 3-hydroxyaniline with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-[(2-Methylphenyl)methoxy]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of organic dyes and pigments
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)methoxy]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites and altering the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-[(3-Methylphenyl)methoxy]aniline: Similar structure but with the methyl group in a different position.
3-[(4-Methylphenyl)methoxy]aniline: Another positional isomer with the methyl group in the para position.
3-[(2-Ethylphenyl)methoxy]aniline: Similar compound with an ethyl group instead of a methyl group.
Uniqueness
3-[(2-Methylphenyl)methoxy]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s steric and electronic properties, leading to differences in how it interacts with other molecules .
Biological Activity
Introduction
3-[(2-Methylphenyl)methoxy]aniline, also known by its CAS number 686342-66-5, is an organic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a methoxy group attached to an aniline structure, with a methyl-substituted phenyl ring. This specific arrangement is hypothesized to influence its biological activity significantly.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 163.22 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that analogs of this compound can inhibit cancer cell proliferation and migration. The presence of the methoxy group is often linked to enhanced cytotoxic effects against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A study evaluating the anti-proliferative effects of related compounds reported IC50 values for various derivatives:
| Compound | IC50 (μM) in MCF-7 | IC50 (μM) in HT29 |
|---|---|---|
| This compound | 18.89 | 26.81 |
| Cisplatin | 11.20 | 15.83 |
These results suggest that while this compound exhibits activity, it may not surpass established chemotherapeutic agents like cisplatin in potency but still holds promise for further development .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, potentially modulating signaling pathways related to cell growth and apoptosis. The methoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor interaction.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds indicate that modifications on the phenyl ring significantly affect biological activity. For example, substituents such as methyl or methoxy groups can enhance anti-proliferative effects by improving binding affinity to target proteins involved in cancer progression.
Key Findings from SAR Studies
| Substituent | Effect on Activity |
|---|---|
| Methyl (at position 2) | Increased potency against cancer cells |
| Methoxy (at position 4) | Enhanced solubility and bioavailability |
Toxicological Profile
While exploring the biological activity, it is crucial to consider the compound's toxicological profile. Preliminary assessments suggest that compounds within this class can exhibit varying degrees of toxicity depending on their structure and dosage. Further studies are warranted to assess the safety profile of this compound in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
